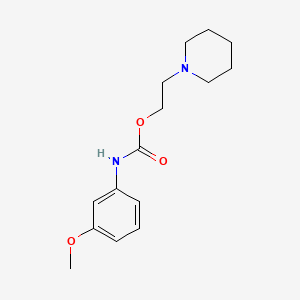
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate typically involves the reaction of 1-(3-methoxyphenyl)isocyanate with 2-(1-piperidyl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction proceeds as follows:
- Dissolve 1-(3-methoxyphenyl)isocyanate in an anhydrous solvent such as dichloromethane.
- Add 2-(1-piperidyl)ethanol dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product purification can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The piperidine ring and methoxyphenyl group contribute to the binding affinity and specificity of the compound for its targets.
類似化合物との比較
Similar Compounds
2-(1-piperidyl)ethyl N-phenylcarbamate: Lacks the methoxy group on the phenyl ring.
2-(1-piperidyl)ethyl N-(4-methoxyphenyl)carbamate: The methoxy group is positioned at the para position instead of the meta position.
2-(1-piperidyl)ethyl N-(3-chlorophenyl)carbamate: The methoxy group is replaced with a chloro group.
Uniqueness
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
76875-81-5 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC名 |
2-piperidin-1-ylethyl N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-7-5-6-13(12-14)16-15(18)20-11-10-17-8-3-2-4-9-17/h5-7,12H,2-4,8-11H2,1H3,(H,16,18) |
InChIキー |
MFSNOTSTCDAERK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


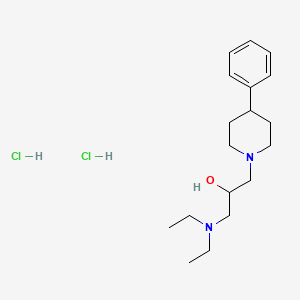
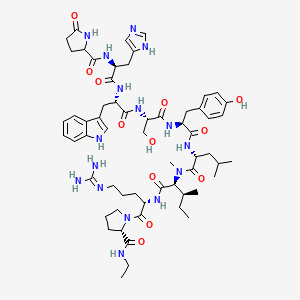
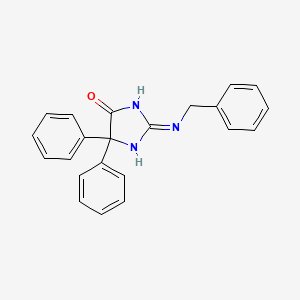
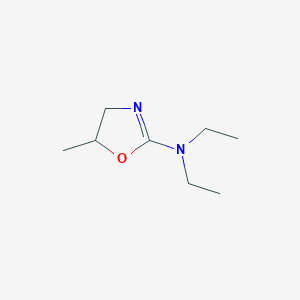
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
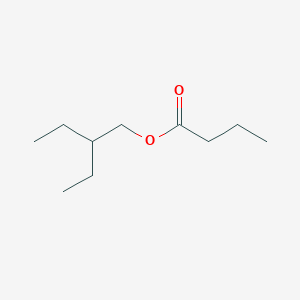
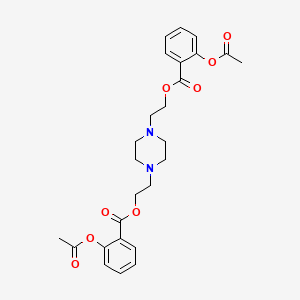
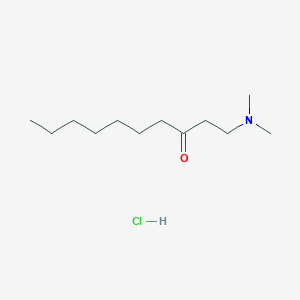
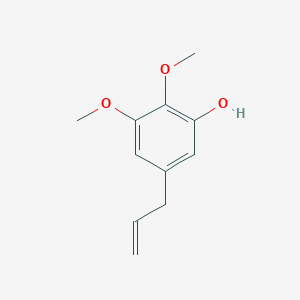
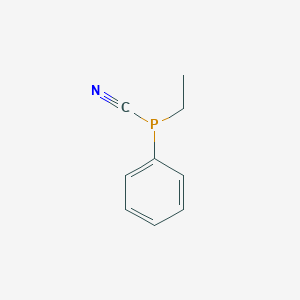
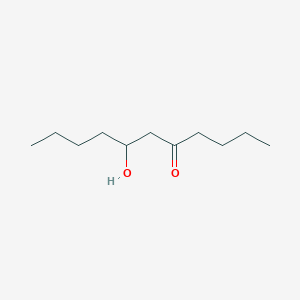
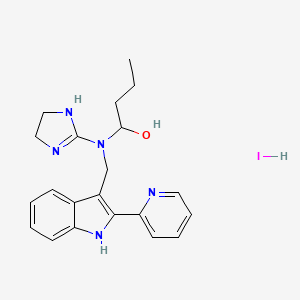
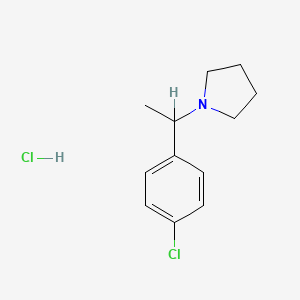
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
